molecular formula C23H13F2NO4 B5034880 3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate

3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate

Cat. No. B5034880
M. Wt: 405.3 g/mol
InChI Key: SEYDXSLACVSOMI-NDENLUEZSA-N
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Description

The compound “3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate” is a complex organic molecule that contains an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) and two phenyl rings (six-membered carbon rings typical of many organic compounds). The presence of fluorine atoms indicates that this compound is a type of organofluorine compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an oxazole ring attached to a phenyl ring via a methylene bridge (the “-methyl}” part of the name). This structure is further substituted with a 2-fluorobenzoate group .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of the fluorine atoms and the oxazole ring. Fluorine atoms are highly electronegative, which could make the compound reactive. The oxazole ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s polarity, the presence of the fluorine atoms, and the characteristics of the oxazole ring .

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to determine the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or industrial chemistry, among others .

properties

IUPAC Name

[3-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F2NO4/c24-16-7-4-6-15(13-16)21-26-20(23(28)30-21)12-14-5-3-8-17(11-14)29-22(27)18-9-1-2-10-19(18)25/h1-13H/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDXSLACVSOMI-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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